N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Description
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-11(2)12-4-7-14(8-5-12)24(20,21)19-17-18-15-9-6-13(22-3)10-16(15)23-17/h4-11H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFZYGLVZURFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation and subsequent substitution reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include:
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: A related benzothiazole derivative with similar structural features.
2-Amino-6-methylbenzothiazole: Another benzothiazole compound with potential biological activities.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(6-Methoxy-13-benzothiazol-2-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 345.43 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds with benzothiazole structures often exhibit anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the efficacy of similar benzothiazole derivatives in reducing viability in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been documented in several studies. A related compound, 4-(2-aminoethyl)-benzenesulfonamide, demonstrated a significant decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound may also influence cardiovascular dynamics, potentially acting as a modulator of vascular tone .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains, particularly those causing respiratory infections. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis .
Table 1: Summary of Biological Activities
Study on Cardiovascular Effects
In an experimental study involving isolated rat hearts, the administration of 4-(2-aminoethyl)-benzenesulfonamide resulted in a notable decrease in perfusion pressure over time. The study utilized a control group receiving only Krebs-Henseleit solution and compared it against various sulfonamide compounds at a concentration of 0.001 nM . The results indicated that the tested compounds could interact with calcium channels, suggesting a potential pathway for their cardiovascular effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
